![molecular formula C20H28N2O4S B5662126 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5662126.png)
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide
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Overview
Description
This compound belongs to a class of chemicals that exhibit significant biological activity and complexity in their molecular structure. The interest in such molecules primarily lies in their potential applications in pharmaceuticals and materials science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic aromatic or heterocyclic substrates. For example, reactions of substituted indoles with various reagents can yield complex structures, similar to the target compound. These processes often employ techniques like cyclocondensation, amidation, and functional group transformations to construct the intricate molecular framework characteristic of the target molecule (Saxena et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is analyzed through techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling. These methods help elucidate the three-dimensional conformation of the molecule, essential for understanding its reactivity and interaction with biological targets. The structure is often characterized by specific functional groups arranged to facilitate desired chemical properties or biological activity (Al-Ostoot et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitutions, oxidative couplings, and cycloadditions. The presence of multiple functional groups allows for a wide range of chemical transformations, leading to diverse derivatives with varied biological activities. The chemical properties are significantly influenced by the molecular structure, with specific arrangements of atoms and bonds contributing to reactivity and stability (Dotsenko et al., 2019).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are crucial for the compound's application in drug formulation and material science. These properties are determined by the molecular structure and the intermolecular forces within the compound and its environment. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to assess these properties.
Chemical Properties Analysis
The chemical properties include acidity, basicity, and reactivity towards various reagents. These characteristics are pivotal in dictating the compound's behavior in chemical reactions and its interaction with biological systems. The presence of specific functional groups, like acetamides and indole derivatives, plays a significant role in these properties, influencing the compound's pharmacological activity and stability (Akbarzadeh et al., 2012).
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-5-7-22-13(2)15(19-16(22)10-20(3,4)11-17(19)23)9-18(24)21-14-6-8-27(25,26)12-14/h6,8,14H,5,7,9-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHAHKRIEALUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=C1CC(CC2=O)(C)C)CC(=O)NC3CS(=O)(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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